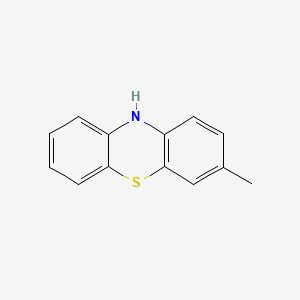![molecular formula C12H7NO2 B14153372 1H-Benz[e]isoindole-1,3(2H)-dione CAS No. 4379-50-4](/img/structure/B14153372.png)
1H-Benz[e]isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benz[e]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a fused benzene ring and an isoindole core, making it a significant structure in organic chemistry. It is known for its stability and unique reactivity, which makes it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Benz[e]isoindole-1,3(2H)-dione can be synthesized through several methods. One common approach involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another method includes the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to isoindoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1H-Benz[e]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindoles, quinonoid derivatives, and dihydroisoindoles, depending on the reaction conditions and reagents used.
科学研究应用
1H-Benz[e]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
作用机制
The mechanism by which 1H-Benz[e]isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions.
相似化合物的比较
1H-Isoindole: Similar in structure but lacks the fused benzene ring.
1H-Isoquinoline: Contains a nitrogen atom in a different position within the ring system.
1H-Indole: A simpler structure with a single nitrogen-containing ring.
Uniqueness: 1H-Benz[e]isoindole-1,3(2H)-dione is unique due to its fused benzene ring, which imparts additional stability and reactivity. This structural feature distinguishes it from other isoindole derivatives and enhances its potential for various applications.
属性
CAS 编号 |
4379-50-4 |
|---|---|
分子式 |
C12H7NO2 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
benzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13-11/h1-6H,(H,13,14,15) |
InChI 键 |
ZWXOIMOUNGHTRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


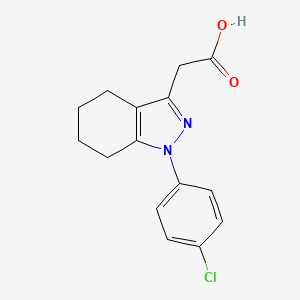
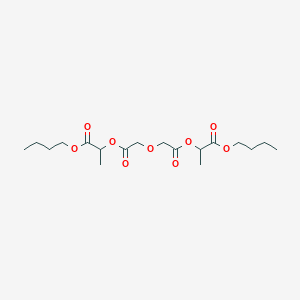

![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
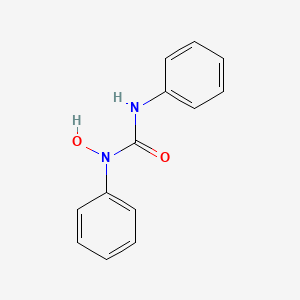
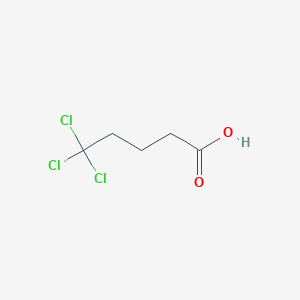
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)
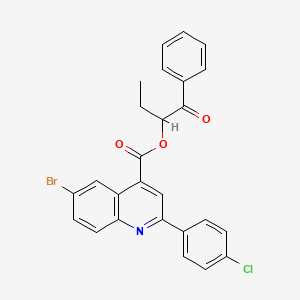
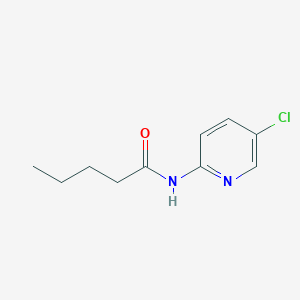
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
